2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride
Description
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenyl]sulfonylethyl]cyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO2S.ClH/c15-14(16,17)11-4-2-5-12(9-11)21(19,20)8-7-10-3-1-6-13(10)18;/h2,4-5,9-10,13H,1,3,6-8,18H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBAXUZGGBRDLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CCS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonylation of 3-(trifluoromethyl)benzene using a sulfonyl chloride reagent under acidic conditions to form 3-(trifluoromethyl)benzenesulfonyl chloride.
Alkylation: The benzenesulfonyl chloride intermediate is then reacted with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride to form 2-[3-(trifluoromethyl)benzenesulfonyl]ethyl chloride.
Cyclopentan-1-amine Coupling: The final step involves the nucleophilic substitution reaction between 2-[3-(trifluoromethyl)benzenesulfonyl]ethyl chloride and cyclopentan-1-amine in the presence of a suitable solvent like dichloromethane, yielding the desired product.
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: N-oxides.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The trifluoromethyl group is known to enhance the binding affinity of molecules to biological targets, making it a valuable moiety in drug design.
Medicine
In medicine, compounds containing the trifluoromethyl group are investigated for their pharmacokinetic properties. The presence of this group can improve the metabolic stability and bioavailability of drugs, making it a key feature in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for the synthesis of pesticides and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The trifluoromethyl group enhances these interactions by increasing the lipophilicity and electron-withdrawing capacity of the molecule, thereby improving its binding affinity to biological targets.
Comparison with Similar Compounds
Structural Analogs with Cyclopentan-1-amine Cores
3-(2-Fluorophenyl)cyclopentan-1-amine Hydrochloride (CID 64503173)
- Molecular formula : $ \text{C}{11}\text{H}{14}\text{ClFN} $ (MW: 215.69 g/mol).
- Key differences :
- Substituent: A 2-fluorophenyl group is directly attached to the cyclopentane ring, lacking the sulfonylethyl spacer.
- Impact: Reduced molecular weight and hydrophobicity compared to the target compound. The absence of a sulfonyl group may limit polar interactions in biological systems.
rac-(1R,2R)-2-(Fluoromethyl)cyclopentan-1-amine Hydrochloride
- Structure : Features a fluoromethyl group at the 2-position instead of the benzenesulfonyl chain.
Trifluoromethyl-Containing Derivatives
Benfluorex Hydrochloride (CAS: 23642-66-2)
- Molecular formula: $ \text{C}{19}\text{H}{19}\text{ClF}{3}\text{NO}{2} $ (MW: 393.8 g/mol).
- Key features : Combines a trifluoromethylphenyl ethyl group with a benzoate ester.
- Comparison : While both compounds are hydrochloride salts, Benfluorex’s ester group contrasts with the target’s sulfonylethyl chain, likely altering metabolic stability and bioavailability.
Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10e)
- Molecular formula : $ \text{C}{24}\text{H}{24}\text{F}{3}\text{N}{5}\text{O}_{3}\text{S} $ (MW: 548.2 g/mol).
- Key differences : Incorporates a ureido-thiazole-piperazine scaffold instead of a cyclopentane core. The trifluoromethyl group is meta-substituted on the phenyl ring, similar to the target compound.
- Synthetic yield : 92.0%, indicating efficient synthesis compared to unspecified yields for the target compound.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Position | Salt Form | Yield (%) |
|---|---|---|---|---|---|---|
| Target Compound | C₁₄H₁₇ClF₃NO₂S | 355.8 | Cyclopentan-1-amine, benzenesulfonyl | 2-position | Hydrochloride | N/A |
| 3-(2-Fluorophenyl)cyclopentan-1-amine HCl | C₁₁H₁₄ClFN | 215.69 | Cyclopentan-1-amine, fluorophenyl | 3-position | Hydrochloride | N/A |
| Benfluorex Hydrochloride | C₁₉H₁₉ClF₃NO₂ | 393.8 | Benzoate ester, trifluoromethylphenyl | Not specified | Hydrochloride | N/A |
| Compound 10e (Ethyl ester derivative) | C₂₄H₂₄F₃N₅O₃S | 548.2 | Ureido, thiazole, piperazine | Meta-substituted | Ethyl ester | 92.0 |
Key Observations:
Molecular Weight : The target compound (355.8 g/mol) is lighter than piperazine-thiazole derivatives (e.g., 548.2 g/mol for 10e) but heavier than simpler cyclopentan-amine analogs (215.69 g/mol).
Functional Groups : The sulfonylethyl chain in the target may enhance binding to sulfonyl-sensitive receptors compared to ester or ureido groups in analogs.
Synthesis : High yields (>90%) for piperazine-thiazole derivatives suggest optimized protocols that could inform the target’s synthesis.
Biological Activity
The compound 2-{2-[3-(trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antibacterial and anticancer activities, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₈F₃NO₂S
- Molecular Weight : 321.36 g/mol
- CAS Number : 1513452-57-7
The presence of the trifluoromethyl and sulfonyl groups in the structure is significant as these functional groups are known to enhance biological activity through various mechanisms, including improved lipophilicity and interaction with biological targets.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds containing trifluoromethyl and sulfonyl groups. For instance, a series of aryl-urea derivatives showed promising antibacterial activity against various strains, including Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for the most active compounds were reported as low as 4.88 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 8 | 4.88 | B. mycoides |
| Compound 7 | 22.4 | E. coli |
| Compound 9 | 17.6 | C. albicans |
Anticancer Activity
The anticancer potential of related compounds has also been investigated. In vitro studies demonstrated that certain derivatives exhibited IC₅₀ values lower than that of Doxorubicin, a standard chemotherapy agent, indicating a strong potential for therapeutic application.
| Compound | IC₅₀ (μM) | Cancer Cell Line |
|---|---|---|
| Compound 7 | 44.4 | PACA2 |
| Compound 8 | 22.4 | PACA2 |
| Compound 9 | 12.4 | HCT116 |
Molecular docking studies revealed that these compounds could inhibit key proteins involved in cancer progression, such as enoyl reductase and Son of sevenless homolog 1 (SOS1) .
The biological activity of This compound is likely attributed to:
- Trifluoromethyl Group : Enhances binding affinity to target proteins through multipolar interactions.
- Sulfonyl Group : May contribute to increased solubility and bioavailability, facilitating better interaction with biological membranes.
Case Studies
A notable case study involved the synthesis and evaluation of a series of urea derivatives with similar structural features to This compound . These derivatives were subjected to extensive biological testing, which confirmed their efficacy against various bacterial strains and cancer cell lines, supporting the hypothesis that structural modifications can significantly influence biological activity .
Q & A
Q. What are the key considerations for synthesizing 2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride with high purity?
- Methodological Answer : Synthesis optimization requires selecting precursors like 3,4,5-trifluorobenzenesulfonyl chloride (SY075115, ) for the sulfonylation step. Reaction conditions (e.g., temperature, solvent polarity) must balance yield and byproduct formation. Purification via recrystallization or column chromatography should be validated using HPLC ( ). Characterization via H/C NMR and mass spectrometry is critical to confirm structural integrity. Safety protocols, including glovebox use for air-sensitive intermediates, are essential ( ).
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use X-ray crystallography with maximum-likelihood refinement ( ) to resolve bond angles and stereochemistry. NMR spectroscopy (including F for CF groups) and FT-IR can confirm functional groups. Computational methods (DFT calculations) can predict electronic properties, while elemental analysis validates purity.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Wear PPE (nitrile gloves, lab coats, goggles) to avoid dermal/ocular exposure ( ). Work in a fume hood to prevent inhalation. Waste must be segregated (organic/aqueous) and disposed via certified hazardous waste services. Spill kits with inert adsorbents (e.g., vermiculite) should be readily available.
Advanced Research Questions
Q. How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?
- Methodological Answer : Cross-validate assays: Use orthogonal methods (e.g., SPR for binding affinity vs. functional cell-based assays). Check compound stability in buffer/plasma via LC-MS ( ). Pharmacokinetic studies (e.g., bioavailability, metabolite profiling) can explain efficacy gaps. Ensure batch-to-batch consistency with stringent QC (HPLC purity >98%).
Q. What strategies address low solubility in aqueous buffers during formulation?
- Methodological Answer : Explore salt forms (e.g., mesylate, phosphate) or co-solvents (DMSO/PEG mixtures). Micellar encapsulation (using polysorbates) or cyclodextrin complexation can enhance solubility. pH-adjusted solutions (near physiological pH) may improve stability. Monitor aggregation via dynamic light scattering.
Q. How can computational modeling guide SAR studies for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target receptors using X-ray-refined structures ( ). MD simulations (GROMACS) can assess binding stability. QSAR models prioritize substituents (e.g., altering CF position) for improved affinity. Validate predictions with synthesized analogs.
Q. What advanced analytical methods quantify trace impurities in synthesized batches?
- Methodological Answer : UPLC-MS/MS with a C18 column (1.7 µm particles) achieves high sensitivity. Derivatization agents like CNBF ( ) enhance detection of amine-containing impurities. ICP-MS identifies heavy metal residues. Stability-indicating methods (forced degradation under heat/light) validate robustness.
Data Contradiction and Reproducibility
Q. How should researchers resolve conflicting cytotoxicity results across cell lines?
- Methodological Answer : Standardize cell culture conditions (passage number, serum lot). Use multiple cell lines (primary vs. immortalized) to assess specificity. Include positive controls (e.g., doxorubicin) and validate apoptosis via flow cytometry (Annexin V/PI staining). Replicate experiments across independent labs.
Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?
- Methodological Answer : Trace solvents (e.g., DMF, THF) or degradation products (e.g., hydrolysis of sulfonyl groups) may persist. Use deuterated solvents and 2D NMR (HSQC, HMBC) to assign peaks. LC-MS in positive/negative ion modes identifies low-abundance impurities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
